1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one
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Overview
Description
1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a bromophenyl group and a phenylethylamino group attached to a dihydropyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This step often involves bromination reactions using bromine or bromine-containing reagents.
Attachment of the phenylethylamino group: This can be done through nucleophilic substitution reactions where the phenylethylamine acts as a nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce azide-substituted compounds.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The bromophenyl group and the phenylethylamino group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one
- 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one
- 1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one
Uniqueness
1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also enhance the compound’s ability to participate in halogen bonding, which can be crucial for its biological activity.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-phenylethylamino)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c19-15-6-8-16(9-7-15)22-13-12-21-17(18(22)23)20-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNPTCKNLVGYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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